Propanoic acid, 2,2'-dithiobis(2-methyl-
Description
Propanoic acid, 2,2'-dithiobis(2-methyl-), is a disulfide-linked derivative of 2-methylpropanoic acid. Its structure consists of two 2-methylpropanoic acid moieties connected by a dithiobis (–S–S–) bridge at the 2-positions. This compound is structurally significant due to the sulfur-sulfur bond, which imparts unique redox and biochemical properties. The disulfide bond may also confer reactivity in dynamic covalent chemistry or antioxidant systems.
Properties
IUPAC Name |
2-(2-carboxypropan-2-yldisulfanyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKRQCCMGBRZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SSC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (K) |
|---|---|---|---|---|---|
| Propanoic acid, 2,2'-dithiobis(2-methyl-) | N/A | C₈H₁₄O₄S₂ | ~222.3 (estimated) | –COOH, –S–S– | N/A |
| Propanoic acid, 3,3'-dithiobis- | 1119-62-6 | C₆H₁₀O₄S₂ | 210.27 | –COOH, –S–S– | N/A |
| Propanoic acid, 2,2-dichloro- | 75-99-0 | C₃H₄Cl₂O₂ | 158.97 | –COOH, –Cl | 364.20–372.00 |
| Propanoic acid, 2-hydroxy-2-methyl- | 594-61-6 | C₄H₈O₃ | 104.10 | –COOH, –OH | 357.20 |
Research Findings and Key Differences
- Disulfide vs. Thioether Bridges : The –S–S– bond in 2,2'-dithiobis derivatives offers redox activity, whereas thioether (–S–) analogs (e.g., CAS 4131-74-2) are more thermally stable but less reactive .
- Positional Effects : 3,3'-linked disulfides (e.g., CAS 1119-62-6) exhibit greater flexibility than 2,2'-isomers, influencing polymer chain dynamics .
- Esterification Impact : Ester derivatives (e.g., dihexadecyl esters) show enhanced lipid solubility, making them suitable for cosmetic formulations, while carboxylic acid forms are more reactive in aqueous environments .
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